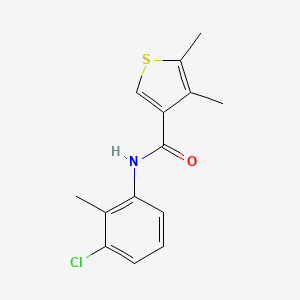
N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide
描述
N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide, also known as CTMP, is a synthetic compound that belongs to the class of phenylthiocarbamide derivatives. It was first synthesized in 2003 by a group of researchers at the University of Central Lancashire in the United Kingdom. Since then, CTMP has gained significant attention from the scientific community due to its potential applications in various fields, including medical research.
作用机制
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide is not fully understood. However, it has been suggested that N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs). CDKs play a crucial role in regulating the cell cycle, and their dysregulation has been implicated in the development of various types of cancer.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce oxidative stress. Moreover, N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
实验室实验的优点和局限性
One of the main advantages of N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide is its potential as a novel chemotherapeutic agent. Its ability to selectively target cancer cells while sparing normal cells makes it an attractive candidate for cancer treatment. Moreover, N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide has been found to have a favorable toxicity profile in preclinical studies.
However, there are also some limitations associated with the use of N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide in lab experiments. One of the main challenges is its low solubility in water, which can limit its bioavailability and efficacy. Moreover, the mechanism of action of N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide is not fully understood, which can make it difficult to optimize its therapeutic potential.
未来方向
Despite the challenges associated with the use of N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide in lab experiments, there is still significant interest in its potential applications in medical research. Some of the future directions for research on N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide include:
1. Investigating the mechanism of action of N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide in more detail to optimize its therapeutic potential.
2. Developing new formulations of N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide that can improve its solubility and bioavailability.
3. Conducting preclinical studies to evaluate the safety and efficacy of N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide in animal models.
4. Exploring the potential of N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide as a treatment for other diseases, such as inflammation and neurodegenerative disorders.
5. Investigating the potential of N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide as a tool for studying the role of CDKs in cancer and other diseases.
Conclusion:
In conclusion, N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide is a promising compound with potential applications in various fields, including medical research. Its ability to selectively target cancer cells while sparing normal cells makes it an attractive candidate for cancer treatment. However, further research is needed to optimize its therapeutic potential and overcome the challenges associated with its use in lab experiments.
科学研究应用
N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide has been extensively studied for its potential applications in medical research. It has been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties. Moreover, N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide has been found to inhibit the growth of cancer cells in vitro, suggesting its potential as a novel chemotherapeutic agent.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4,5-dimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNOS/c1-8-10(3)18-7-11(8)14(17)16-13-6-4-5-12(15)9(13)2/h4-7H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDJCWYFMNCHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NC2=C(C(=CC=C2)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4,5-dimethylthiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(2-chloro-3-hydroxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B4748895.png)
![2-hydrazino-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4748903.png)

![N-allyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-10H-phenothiazine-10-carboxamide](/img/structure/B4748916.png)
![4-methyl-3-[(2-methylbenzyl)thio]-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B4748926.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B4748932.png)
![2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4748951.png)
![3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4748952.png)
![3-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4748957.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B4748964.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4748972.png)
![ethyl 4-{[({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4748975.png)
![2-(1-(3-methylbutyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4748988.png)
